molecular formula C15H14BrNO2 B4577591 2-bromo-N-(3-ethoxyphenyl)benzamide CAS No. 58494-95-4

2-bromo-N-(3-ethoxyphenyl)benzamide

Cat. No.: B4577591
CAS No.: 58494-95-4
M. Wt: 320.18 g/mol
InChI Key: ZWDFKMMKXJGYQC-UHFFFAOYSA-N
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Description

2-bromo-N-(3-ethoxyphenyl)benzamide is a synthetic brominated aromatic amide that serves as a versatile intermediate and potential pharmacophore in medicinal chemistry and drug discovery research . The compound features a benzamide core substituted with a bromine atom and a 3-ethoxyphenyl group, a structure known to contribute to diverse biological activities. Benzamide derivatives similar to this compound are frequently investigated for their antimicrobial and anti-inflammatory properties . For instance, research on structurally related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated significant activity against Gram-positive bacteria and shown potent proteinase inhibitory activity, indicating potential for developing new anti-infective and anti-inflammatory agents . Furthermore, such bromo-substituted benzamides are of interest in oncology research. They can act as key scaffolds for developing small-molecule inhibitors, such as those targeting critical signaling pathways like PI3K/AKT/mTOR in cancer cells . The molecular structure, characterized by a central amide group, allows for various intermolecular interactions, including hydrogen bonding and halogen bonding (via the bromine atom), which are crucial for its binding affinity with biological targets like enzyme active sites . This makes it a valuable tool for structural and mechanistic studies in chemical biology. As a building block, its bromine atom offers a reactive site for further functionalization through modern cross-coupling reactions, enabling the synthesis of more complex chemical libraries for high-throughput screening . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-(3-ethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-12-7-5-6-11(10-12)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDFKMMKXJGYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292333
Record name 2-Bromo-N-(3-ethoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58494-95-4
Record name 2-Bromo-N-(3-ethoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58494-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(3-ethoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-ethoxyphenyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 3-ethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-(3-ethoxyphenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-ethoxyphenyl)benzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Substituent Position and Halogen Variations

Compound Name Molecular Formula Unique Features Biological/Chemical Impact
2-Bromo-N-(3-methoxyphenyl)benzamide C₁₄H₁₂BrNO₂ Methoxy group at phenyl ring (smaller, less lipophilic than ethoxy) Reduced metabolic stability compared to ethoxy analog
3-Bromo-N-(3-ethoxyphenyl)benzamide C₁₅H₁₄BrNO₂ Bromine at meta position Altered steric hindrance; may reduce binding affinity to planar targets
2-Chloro-N-(3-ethoxyphenyl)benzamide C₁₅H₁₄ClNO₂ Chlorine instead of bromine (weaker halogen bond donor) Lower receptor interaction potency in halogen-dependent systems
N-(3-Acetylphenyl)-2-bromobenzamide C₁₅H₁₂BrNO₂ Acetyl group replaces ethoxy (electron-withdrawing, planar structure) Enhanced reactivity in nucleophilic substitutions; potential for kinase inhibition

Core Structure Modifications

Compound Name Unique Features Biological/Chemical Impact
2-Bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide Pyrrolidinone ring addition Increased conformational rigidity; improved selectivity for enzyme pockets
2-Bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide Xanthenone core with chloro substituent Enhanced fluorescence properties; potential as a photosensitizer
2-Bromo-N-(8-methoxyquinolin-5-yl)benzamide Quinoline core with methoxy group Improved DNA intercalation capacity; antitumor activity

Key Research Findings

Substituent Effects on Bioactivity

  • Ethoxy vs. Methoxy Groups : The ethoxy group in 2-bromo-N-(3-ethoxyphenyl)benzamide increases lipophilicity (logP ~3.2) compared to its methoxy analog (logP ~2.8), enhancing membrane permeability .
  • Bromine Position : Ortho-brominated analogs exhibit stronger halogen bonding (e.g., to carbonyl oxygen in enzymes) than meta-substituted derivatives, as shown in crystallographic studies .

Structural Complexity and Target Selectivity

  • Compounds with fused heterocyclic cores (e.g., xanthenone in ) show broader biological activity but reduced synthetic accessibility.
  • The absence of a pyrrolidinone ring in this compound simplifies synthesis but may limit its selectivity for certain protein targets .

Reactivity in Chemical Reactions

  • The bromine atom enables Suzuki-Miyaura cross-coupling reactions, allowing diversification of the benzamide scaffold .
  • Ethoxy groups resist hydrolysis better than acetyl or nitro substituents, improving shelf stability .

Q & A

Q. What experimental methods are recommended for synthesizing 2-bromo-N-(3-ethoxyphenyl)benzamide?

A multi-step synthesis approach is typically employed:

  • Step 1 : Bromination of the benzamide core using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) to introduce the bromine atom.
  • Step 2 : Coupling the brominated benzoyl chloride with 3-ethoxyaniline via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM as solvent, DIPEA as base).
  • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 benzoyl chloride:amine) are critical for yields >75%. Post-synthesis purification via column chromatography (hexane:ethyl acetate gradient) ensures purity >95% .

Q. How can NMR spectroscopy confirm the substitution pattern of this compound?

  • ¹H NMR : The ethoxy group (–OCH₂CH₃) appears as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.9–4.1 ppm). Aromatic protons adjacent to bromine show deshielding (δ 7.5–8.0 ppm).
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~165 ppm, while the brominated aromatic carbon appears at δ ~130 ppm.
  • HSQC/HMBC : Correlates aromatic protons to adjacent carbons, confirming the bromine’s position and the ethoxy group’s attachment to the phenyl ring .

Advanced Research Questions

Q. How can computational methods (DFT) predict the reactivity of the bromine atom in this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distribution and frontier molecular orbitals:

  • HOMO-LUMO Analysis : Identifies nucleophilic/electrophilic sites. The bromine atom’s σ* antibonding orbital (LUMO) facilitates nucleophilic substitution.
  • Thermochemical Accuracy : Benchmarks (e.g., atomization energies, ionization potentials) validate functional performance (average error <3 kcal/mol) .
  • Practical Application : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by mapping Fukui indices .

Q. How to resolve contradictions in crystallographic data for this compound?

  • SHELX Refinement : Use SHELXL for high-resolution data (d-spacing <0.8 Å) to refine atomic displacement parameters (ADPs) and resolve disorder in the ethoxy group.
  • Twinned Data : Apply the TWIN/BASF command in SHELX for overlapping diffraction patterns.
  • Validation : Check R-factors (R₁ <5% for I >2σ(I)) and residual electron density (<0.5 e⁻/ų) .

Q. What strategies optimize the structure-activity relationship (SAR) for anticancer activity?

  • Analog Synthesis : Replace the ethoxy group with methoxy, hydroxy, or halogens to assess steric/electronic effects.
  • Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ dose-response curves.
  • Molecular Docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina. Correlate binding energy (ΔG) with experimental IC₅₀ values .

Q. How to elucidate the mechanism of bromine substitution in cross-coupling reactions?

  • Kinetic Studies : Monitor reaction progress (e.g., GC-MS) under varying Pd catalyst loads (0.5–5 mol%).
  • Isotopic Labeling : Use ⁸¹Br NMR to track bromide release during Suzuki-Miyaura coupling.
  • DFT Transition States : Identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

Q. How to address discrepancies between computational and experimental electronic properties?

  • Solvent Effects : Include implicit solvation models (e.g., PCM) in DFT calculations to match experimental UV-Vis spectra (λmax ±10 nm).
  • Vibrational Analysis : Compare computed IR frequencies (scaled by 0.96–0.98) with experimental FT-IR to validate electron density models .

Q. What methodologies assess anti-inflammatory potential?

  • In Vitro Assays : Measure COX-2 inhibition (IC₅₀) using a fluorometric kit.
  • Molecular Dynamics (MD) : Simulate binding to COX-2’s active site (RMSD <2 Å over 100 ns).
  • In Vivo Models : Administer the compound (10–50 mg/kg) in a murine LPS-induced inflammation model; quantify TNF-α via ELISA .

Methodological Tables

Table 1 : Key DFT Parameters for Reactivity Prediction

FunctionalBasis SetError (kcal/mol)Application
B3LYP6-31G(d)2.4HOMO-LUMO
M06-2Xdef2-TZVP3.1Transition States

Table 2 : SAR Analysis of Analogues

SubstituentIC₅₀ (µM, MCF-7)LogPBinding Energy (kcal/mol)
–OCH₂CH₃12.53.2-8.7
–OCH₃8.92.8-9.3
–Cl15.73.5-7.9

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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